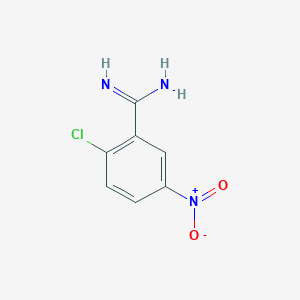

2-Chloro-5-nitrobenzimidamide

Description

Contextual Significance of Benzimidamide Scaffolds in Organic and Synthetic Chemistry

The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry and drug design. nih.govresearchgate.net Its derivatives are known to exhibit a wide range of pharmacological activities. nih.gov The significance of the benzimidazole scaffold lies in its ability to interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov This versatile scaffold serves as a crucial building block for the synthesis of novel bioactive compounds. nih.govresearchgate.net

Importance of Nitro and Chloro Substituents in Aromatic and Heterocyclic Systems

The presence of nitro and chloro substituents on an aromatic or heterocyclic ring system profoundly influences the molecule's electronic properties and reactivity.

The nitro group (-NO2) is a potent electron-withdrawing group. numberanalytics.comnumberanalytics.com This characteristic has several important consequences:

It deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. numberanalytics.comnih.gov

Conversely, it facilitates nucleophilic aromatic substitution by stabilizing the negative charge of the reaction intermediate. numberanalytics.comwikipedia.org

The nitro group's presence can increase the acidity of adjacent C-H bonds. wikipedia.org

Aromatic nitro compounds are crucial intermediates in synthesizing a wide array of products, including dyes, pharmaceuticals, and explosives. numberanalytics.comnih.gov

The chloro substituent (-Cl) , a halogen, also imparts distinct properties:

It is an essential structural feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govchemrxiv.org

The chloro group can influence a molecule's lipophilicity and its ability to engage in halogen bonding, which can be a significant factor in drug-receptor interactions.

In heterocyclic systems, chloro substituents can serve as reactive sites for nucleophilic substitution, enabling further molecular modifications. nih.gov

The introduction of chlorine atoms can affect the photophysical properties of molecules, such as their absorption and fluorescence spectra. mdpi.com

Rationale for Advanced Research on 2-Chloro-5-nitrobenzimidamide

The combination of a benzimidamide core with both a strong electron-withdrawing nitro group and a reactive chloro substituent in this compound presents a compelling case for in-depth research. The interplay of these functional groups is expected to result in unique chemical and physical properties. The electron-withdrawing nature of the nitro group can enhance the reactivity of the chloro group towards nucleophilic attack, making it a valuable intermediate for synthesizing more complex molecules.

Research into this compound is driven by the potential to develop novel compounds with specific applications. For instance, the synthesis of 2-chloro-5-nitrobenzoic acid, a related precursor, is a known process involving the nitration of o-chlorobenzoic acid. prepchem.comgoogle.com This suggests that the synthesis of this compound and its derivatives is achievable and can lead to a variety of new chemical entities. The study of such molecules contributes to a deeper understanding of structure-activity relationships and the fundamental principles of organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClN3O2 |

|---|---|

Molecular Weight |

199.59 g/mol |

IUPAC Name |

2-chloro-5-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C7H6ClN3O2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3H,(H3,9,10) |

InChI Key |

OZIRKNWIBVTGPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=N)N)Cl |

Origin of Product |

United States |

Synthetic Strategies for 2 Chloro 5 Nitrobenzimidamide and Analogues

Conventional and Established Methodologies for Benzimidamide Synthesis

The formation of the benzimidamide functional group can be achieved through several reliable methods, each with its own set of advantages and limitations.

Pinner Reaction and its Contemporary Adaptations

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic method for converting nitriles into imino ester salts, known as Pinner salts, through an acid-catalyzed reaction with an alcohol. wikipedia.org These Pinner salts are versatile intermediates that can be subsequently reacted with ammonia (B1221849) or an amine to furnish the desired amidine. wikipedia.org The reaction is typically catalyzed by strong acids like hydrogen chloride. numberanalytics.comnih.gov

The mechanism involves the protonation of the nitrile by the acid catalyst, which enhances its electrophilicity. numberanalytics.comnumberanalytics.com The alcohol then performs a nucleophilic attack on the activated nitrile, leading to the formation of an imidate. numberanalytics.comnumberanalytics.com While traditionally employing gaseous HCl, modern adaptations have explored the use of Lewis acids, offering a milder and more chemoselective alternative for the synthesis of carboxylic esters from nitriles and alcohols. nih.gov It is important to note that the Pinner reaction is generally more effective for electron-rich nitriles, while electron-poor nitriles may react more readily under basic conditions. wikipedia.org Low temperatures are often employed to prevent the thermodynamically unstable imidium chloride salt from eliminating to an amide and alkyl chloride. wikipedia.org

Condensation Reactions for Benzimidamide Formation

Condensation reactions provide a direct route to benzimidamide and its analogues. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org For instance, the reaction of an appropriate ortho-diamine, like 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine, with various substituted aromatic aldehydes can yield benzimidazole (B57391) derivatives. rsc.org Sodium metabisulfite (B1197395) is often used as an oxidative reagent in these condensations. rsc.org

Another approach involves the chemical oxidative condensation of aromatic diamines, such as benzidine (B372746), using an oxidizing agent like potassium peroxydisulfate (B1198043) in an acidic medium. nih.gov This method can lead to the formation of oligomers and polymers containing diimine units. nih.gov Amidation, the reaction between a carboxylic acid and an amine to form an amide, is a fundamental condensation reaction that can be a precursor step in more complex syntheses leading to benzimidamides. libretexts.org

Synthesis via Nitrile Precursors and Amidoxime (B1450833) Intermediates

A versatile and widely used method for the synthesis of benzamidines involves the use of nitrile precursors and their conversion to amidoxime intermediates. lookchem.com This approach is particularly valuable as it often proceeds under mild conditions and is compatible with a wide range of functional groups. lookchem.com The conversion of nitriles to amidines is a crucial step in the synthesis of many pharmacologically active molecules. lookchem.com

Approaches to the Synthesis of 2-Chloro-5-nitrobenzimidamide Backbone

The synthesis of the specific this compound backbone requires strategies for the precise introduction of the chloro and nitro functional groups, as well as the formation of the amidine moiety.

Introduction of Chloro and Nitro Moieties during Synthesis

The chloro and nitro groups can be introduced at various stages of the synthetic sequence. One common strategy involves starting with a precursor that already contains these substituents. For example, 2-chloro-4-nitrobenzoic acid can serve as a starting material. nih.gov This can be converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, which can then be further functionalized. nih.gov

Alternatively, nitration of a chlorinated precursor is a viable route. For instance, 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) can be reacted with a nitrating acid mixture to introduce the nitro group. nih.gov The resulting nitro-substituted compound can then be carried forward in the synthesis. The reaction of various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine or 4-chloro-o-phenylenediamine also provides a direct route to benzimidazoles with the desired substitution pattern. rsc.org

Functional Group Transformations to Yield the Amidine Moiety

The final and crucial step in the synthesis of this compound is the formation of the amidine functional group. As discussed previously, this is often accomplished through the reduction of an amidoxime intermediate. lookchem.com This transformation is typically achieved via catalytic hydrogenation. lookchem.com

Multi-step Synthetic Routes from Related Halogenated and Nitrated Precursors

The synthesis of this compound, a compound characterized by its halogenated and nitrated phenyl ring, is typically achieved through multi-step pathways starting from readily available precursors. A common and effective strategy involves the conversion of a nitrile group into an amidine functionality.

One established route begins with 2-chloro-5-nitrobenzonitrile (B92243). This precursor undergoes a two-step conversion to yield the target benzimidamide. The first step is the formation of an intermediate benzamidoxime (B57231). This is accomplished by reacting 2-chloro-5-nitrobenzonitrile with hydroxylamine (B1172632) hydrochloride. google.comchemicalbook.com In the second step, the resulting 2-chloro-5-nitrobenzamide (B107470) oxime is subjected to a hydrogenation reduction reaction to produce the final this compound. google.com This reduction step is often catalyzed by a nano-metal catalyst, which can be supported on an ionic liquid to enhance efficiency and recoverability. google.com

Alternative precursors can also be employed. For instance, synthesis can start from o-chlorobenzoic acid, which is first nitrated to form 2-chloro-5-nitrobenzoic acid. google.com This product is often contaminated with the 2-chloro-3-nitrobenzoic acid isomer, requiring purification. google.comgoogle.com The purified acid can then be converted to its corresponding acid chloride by treatment with thionyl chloride. nih.gov Subsequent reaction with ammonia affords 2-chloro-5-nitrobenzamide. nih.govnih.gov From this benzamide (B126), further chemical transformations would be required to arrive at the this compound. This highlights that pathways from different halogenated and nitrated starting materials are feasible, though the conversion of the nitrile remains a more direct approach.

Advanced and Sustainable Synthetic Methodologies

The synthesis of benzimidazoles and their analogues, including benzimidamides, has been a significant focus of research, leading to the development of advanced and sustainable methods that align with the principles of green chemistry. nih.govnih.gov These modern strategies aim to overcome the limitations of classical methods, which often involve harsh reaction conditions, toxic solvents, and lengthy procedures. chemmethod.comdergipark.org.tr The goal is to create more efficient, cost-effective, and environmentally benign routes to these valuable heterocyclic compounds. nih.gov

Green Chemistry Principles Applied to Benzimidamide Synthesis

Green chemistry represents a paradigm shift in chemical synthesis, emphasizing the reduction or elimination of hazardous substances. nih.govrhhz.net For benzimidazole and benzamidine (B55565) synthesis, this involves adopting methodologies that offer high yields, use of non-toxic and inexpensive catalysts, shorter reaction times, and easy product isolation, often avoiding traditional column chromatography. chemmethod.comrhhz.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields. arkat-usa.org This technique offers rapid and uniform heating, which can lead to cleaner reactions with fewer side products compared to conventional heating methods. arkat-usa.orgnih.gov For the synthesis of benzimidazole derivatives, microwave irradiation has been shown to produce pure products in minutes. nih.gov The methodology has been successfully applied to the condensation of o-phenylenediamines with various carboxylic acids, esters, or aldehydes under the influence of a catalyst or on a solid support in dry media. dergipark.org.trnih.gov The efficiency of this method reduces energy consumption and reaction times, making it a key green technology for synthesizing benzimidazole libraries. arkat-usa.orgmdpi.com

Table 1: Examples of Microwave-Assisted Benzimidazole Synthesis

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine (B120857), Benzoic Acid | Zeolite | Not specified | High | dergipark.org.tr |

| 4,5-Dichloro-1,2-phenylenediamine, Iminoester hydrochlorides | No catalyst | Short | Good | nih.gov |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%) | 5-10 min | 86-99% | mdpi.com |

A core principle of green chemistry is the minimization or elimination of solvents, which are a major source of chemical waste. Solvent-free synthesis, often conducted by grinding the solid reactants together (mechanochemistry) or heating a neat mixture, provides an eco-friendly alternative. umich.edunih.gov The synthesis of benzimidazoles has been effectively achieved by reacting o-phenylenediamine with organic acids or aldehydes under solvent-free conditions at elevated temperatures (e.g., 140°C). umich.eduresearchgate.net In some cases, the reaction proceeds simply by grinding the components in a mortar and pestle until a melt forms. umich.edu This approach not only has unsurpassed atom economy but also simplifies the work-up procedure, as the product can often be isolated without the need for extensive purification. umich.eduresearchgate.net When a solvent is necessary, using water or other environmentally benign liquids like polyethylene (B3416737) glycol (PEG) is preferred. chemmethod.comrsc.org

Catalysis is fundamental to green synthesis, as it allows for reactions to proceed under milder conditions with greater efficiency and selectivity.

Metal-Based Catalysis: A wide variety of metals have been employed to catalyze benzimidazole synthesis. Inexpensive and abundant metals like iron and copper are particularly attractive. nih.govmdpi.com Iron(III) catalysts, for example, can facilitate one-pot, three-component synthesis of benzimidazoles with high yields under mild conditions. nih.gov Copper-catalyzed methods have been developed for intramolecular cyclizations and domino reactions to form the benzimidazole core. mdpi.com

Ionic Liquid-Supported Catalysis: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green solvents due to their low volatility and high thermal stability. They can also be used as supports for catalysts. A synthesis method for benzamidine derivatives utilizes an ionic liquid-supported nano-rhodium catalyst, which is highly active and recoverable. google.com In another example, an ionic liquid was immobilized on silica-coated magnetic nanoparticles, allowing for easy separation and reuse of the catalyst using a magnet. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which greatly simplifies their removal and recycling—a key advantage for industrial applications. rsc.org Examples used in benzimidazole synthesis include zinc oxide nanoparticles (ZnO-NPs), zirconia-alumina (ZrO₂–Al₂O₃) solid acids, and engineered magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS). nih.govrsc.org These solid catalysts are stable and can often be reused for several cycles without a significant loss of activity. nih.govrsc.org

Table 2: Comparison of Catalytic Systems in Benzimidazole Synthesis

| Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|

| Metal-Based | Fe(III) porphyrin | Efficient for one-pot, three-component synthesis; mild conditions. | nih.gov |

| Copper(II) oxide nanoparticles | Ligand-free; catalyst is recoverable and recyclable. | ||

| ZnO-NPs | Solvent-free (ball-milling); catalyst is recyclable. | nih.gov | |

| Ionic Liquid-Supported | IL-supported Rh(0) catalyst | High activity, recoverable; used for benzamidine synthesis. | google.com |

| CoFe₂O₄@SiO₂@PAF-IL | Magnetic nanoparticles for easy recovery; solvent-free conditions. | nih.gov | |

| Heterogeneous | MgO@DFNS | Highly stable and reusable; clean reaction profile at ambient temperature. | rsc.org |

| [PVP-SO₃H]HSO₄ | Polymeric solid acid; effective in ethanol (B145695) or solvent-free. | nih.gov |

One-pot reactions, where multiple synthetic steps are performed in the same reaction vessel without isolating intermediate compounds, are highly efficient. syrris.jp This approach saves time, reduces the consumption of solvents and reagents, and minimizes waste generation. Many modern benzimidazole syntheses are designed as one-pot procedures. A prominent example is the condensation of an o-phenylenediamine, an aldehyde, and a nitrogen source in the presence of a catalyst to directly form the benzimidazole product. rhhz.netnih.gov These multicomponent reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, efficient operation. nih.govrsc.org

Strategies for Scalable Synthesis

The industrial-scale production of this compound and its analogues necessitates the development of synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. Research efforts have focused on optimizing reaction conditions, utilizing efficient catalytic systems, and employing modern technologies like microreactors to meet the demands of large-scale manufacturing.

To address these challenges, microreaction technology has emerged as a promising strategy for the scalable synthesis of 2-chloro-5-nitrobenzonitrile. patsnap.com This approach involves conducting the reaction in a microreactor, which offers superior heat and mass transfer, leading to better control over reaction parameters and improved safety. The process typically involves reacting o-chlorobenzonitrile with a mixed acid solution (sulfuric acid and nitric acid) within the microreactor module. patsnap.com This method has been shown to achieve high yields and can be readily scaled up by continuous operation.

The following table summarizes the reaction conditions and yields for the synthesis of 2-chloro-5-nitrobenzonitrile using microreaction technology, as described in patent literature. patsnap.com

Table 1: Microreaction-based Synthesis of 2-chloro-5-nitrobenzonitrile patsnap.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Starting Material | o-chlorobenzonitrile-dichloroethane solution | o-chlorobenzonitrile-dichloroethane solution |

| Reagent | Mixed acid (H₂SO₄:HNO₃ = 1.4:1) | Mixed acid (H₂SO₄:HNO₃ = 1.4:1) |

| Reaction Time | 60 seconds | 120 seconds |

| Reaction Temperature | 55°C | 65°C |

| Yield | 92% | 93% |

Once 2-chloro-5-nitrobenzonitrile is obtained, it can be converted to this compound, which is also known as 2-Chloro-5-nitrobenzamide oxime. chemicalbook.comchemicalbook.com This transformation is a critical step in the synthesis of the final product. The synthesis involves the reaction of 2-chloro-5-nitrobenzonitrile with a suitable reagent to form the imidamide functional group.

For the synthesis of analogues, similar strategies can be employed. For instance, the preparation of 2-chloro-5-nitrobenzoic acid, another important intermediate, has been optimized for large-scale production. The process involves the nitration of o-chlorobenzoic acid, followed by purification steps such as alkali dissolution and acid precipitation to isolate the desired isomer with high purity. google.compatsnap.com Patents describe detailed procedures for this process, highlighting the importance of controlling the ratio of reactants and reaction temperature to maximize yield and purity. google.compatsnap.com

The table below outlines a typical scalable process for the synthesis of 2-chloro-5-nitrobenzoic acid. patsnap.com

Table 2: Scalable Synthesis of 2-chloro-5-nitrobenzoic acid patsnap.com

| Step | Reagents and Conditions |

|---|---|

| Nitration | Starting Material: o-chlorobenzoic acidReagents: Concentrated sulfuric acid, Nitric acidRatio (H₂SO₄:o-chlorobenzoic acid): 3.5:1 to 4.5:1 by weightTemperature: 30-40°C |

| Alkali Dissolution | Crude product, Water, Alkali solution (e.g., NaOH)Temperature: 60-70°CpH: 7.5 |

| Acid Precipitation | Filtrate from alkali dissolution, Acid |

Advanced Characterization and Structural Analysis

Spectroscopic Methodologies for Structural Elucidation

The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies, along with Mass Spectrometry (MS), provides a comprehensive picture of the molecular architecture of 2-Chloro-5-nitrobenzimidamide.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. High-resolution NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms.

The analysis of one-dimensional ¹H and ¹³C NMR spectra allows for the identification of the different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons. Due to the electron-withdrawing effects of the nitro (NO₂) and chloro (Cl) groups, these protons would appear in the downfield region of the spectrum. Based on data from analogous compounds like 2-chloro-5-nitrobenzoic acid, the proton adjacent to the nitro group (H-6) would likely be the most deshielded, appearing as a doublet. chemicalbook.com The proton between the chloro and imidamide groups (H-3) would also be a doublet, and the proton ortho to the chloro group (H-4) would appear as a doublet of doublets. The protons of the imidamide group (-C(=NH)NH₂) would likely appear as broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange.

¹³C NMR: The ¹³C NMR spectrum is expected to display seven distinct carbon signals. The carbon atom of the imidamide group (C=N) would be found significantly downfield. The aromatic carbons directly attached to the electronegative substituents (C-2 attached to Cl, C-5 attached to NO₂, and C-1 attached to the imidamide) would have their chemical shifts significantly influenced. The remaining aromatic carbons (C-3, C-4, C-6) would appear at chemical shifts typical for substituted benzene (B151609) rings. Data for the related 2-chloro-5-nitrobenzamide (B107470) and 2-chloro-5-nitroaniline (B146338) provide reference points for these assignments. nih.govchemicalbook.com

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic CH (H-3) | ~7.7-7.9 (d) | ~125-128 | Coupling to H-4 |

| Aromatic CH (H-4) | ~8.2-8.4 (dd) | ~130-133 | Coupling to H-3 and H-6 |

| Aromatic CH (H-6) | ~8.6-8.8 (d) | ~140-142 | Coupling to H-4 |

| Imidamide NH/NH₂ | Broad, variable | N/A | Exchangeable protons, position and intensity depend on solvent and concentration |

| Quaternary C (C-1) | N/A | ~132-135 | Attached to imidamide group |

| Quaternary C (C-2) | N/A | ~138-141 | Attached to Cl |

| Quaternary C (C-5) | N/A | ~147-150 | Attached to NO₂ |

| Imidamide C | N/A | ~160-165 | C=N carbon |

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of the aromatic protons by showing cross-peaks between adjacent (J-coupled) protons, specifically between H-3/H-4 and H-4/H-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. It would show correlations between the imidamide N-H protons and the adjacent aromatic proton (H-6), helping to confirm the orientation of the functional group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the signals of H-3, H-4, and H-6 in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.

FT-IR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would be characterized by several key absorption bands. Data from related compounds like 2-chloro-5-nitrobenzoic acid and 2-chloro-5-nitrobenzene sulfonic acid provides a basis for assigning many of these bands. nist.govnist.gov

N-H Stretching: The N-H bonds of the imidamide group are expected to produce strong, broad bands in the region of 3100-3400 cm⁻¹.

C-H Aromatic Stretching: A sharp band just above 3000 cm⁻¹ is characteristic of the C-H bonds on the benzene ring.

C=N Stretching: The carbon-nitrogen double bond of the imidamide group should give a strong absorption in the 1640-1690 cm⁻¹ range.

NO₂ Stretching: The nitro group will exhibit two very strong and distinct stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

C-Cl Stretching: A moderate to strong band in the 600-800 cm⁻¹ region is indicative of the C-Cl bond.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (imidamide) | 3100 - 3400 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium, Sharp |

| C=N Stretch (imidamide) | 1640 - 1690 | Strong |

| C=C Stretch (aromatic) | 1475 - 1600 | Medium-Weak |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Very Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Very Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is dictated by the presence of chromophores—in this case, the nitro-substituted benzene ring. The conjugated system, along with the powerful electron-withdrawing nitro group, is expected to result in strong UV absorption. Based on data for similar nitroaromatic compounds, this compound would likely exhibit a primary absorption maximum (λ_max) in the 260-320 nm range.

Fluorescence applications for this compound are not anticipated. The presence of the nitro group typically quenches fluorescence through efficient non-radiative decay pathways, meaning the energy absorbed is dissipated as heat rather than emitted as light.

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns. For this compound (C₇H₆ClN₃O₂), the calculated molecular weight is 215.59 g/mol .

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ with a monoisotopic mass of 216.0170. A characteristic isotopic pattern would be visible due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), showing a smaller peak at [M+2+H]⁺.

Common fragmentation pathways would likely involve the loss of small, stable neutral molecules. Key expected fragments would include:

Loss of ammonia (B1221849) (NH₃) from the imidamide group.

Loss of the nitro group (NO₂).

Cleavage of the entire imidamide group.

This fragmentation data is invaluable for confirming the presence of the various functional groups and for distinguishing the compound from its isomers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The resulting crystal structure data is crucial for understanding the compound's solid-state packing and for correlating its structure with its physical properties.

A search of crystallographic databases reveals no published crystal structure for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, chlorine, and oxygen) in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained.

No specific elemental analysis data for this compound has been reported in the scientific literature. For a compound with the molecular formula C7H6ClN3O2, the theoretical elemental composition would be:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 42.15% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.03% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.77% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.06% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.04% |

| Total | 199.597 | 100.00% |

Combined Spectroscopic and Computational Approaches for Structural Confirmation

A combination of spectroscopic techniques and computational modeling is a powerful approach for elucidating the structure of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a proposed structure. By comparing the experimentally obtained spectra with the computationally predicted spectra, a high degree of confidence in the structural assignment can be achieved.

Currently, there are no published studies that apply these combined spectroscopic and computational methods to this compound.

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Nitrobenzimidamide

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying medium to large-sized organic molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of three spatial coordinates. This approach is computationally less intensive than traditional wave-function-based methods, making it possible to study complex systems.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For 2-Chloro-5-nitrobenzimidamide, this would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that result in the most stable conformation.

The presence of the imidamide group and its interaction with the substituted benzene (B151609) ring can lead to different possible conformers. By calculating the energies of these different spatial arrangements, a conformational landscape can be mapped out, identifying the global minimum energy structure as well as other low-energy isomers that might be present under experimental conditions.

Table 1: Illustrative Optimized Geometric Parameters for a Related Molecule (2-Chloro-5-nitrobenzamide) Calculated using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.5 |

| C1-Cl | 1.740 | C1-C2-C3 | 120.2 |

| C5-N(O2) | 1.475 | C4-C5-C6 | 118.9 |

| C(O)-N(H2) | 1.360 | O-C-N | 122.0 |

| N-O (nitro) | 1.230 | O-N-O | 124.5 |

Note: These values are representative and would be specifically calculated for this compound in a dedicated study.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. DFT is used to calculate the energies and shapes of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are often referred to as the frontier molecular orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Molecule (2-Chloro-5-nitrobenzamide)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These values are representative and would be specifically calculated for this compound.

The distribution of electron density in a molecule is rarely uniform. DFT calculations can provide a detailed picture of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is a color-coded map that shows the electrostatic potential on the surface of the molecule.

Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitro group and the nitrogen atoms of the imidamide group would be expected to be regions of high electron density, while the hydrogen atoms of the imidamide group would likely be electron-deficient.

To quantify the reactivity of different atomic sites within a molecule, reactivity descriptors derived from DFT can be calculated. Fukui functions are one such set of descriptors that indicate the change in electron density at a particular point when an electron is added to or removed from the molecule.

These functions help to pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, Fukui functions would provide a more quantitative measure of the reactivity of each atom, complementing the qualitative picture provided by the MEP map.

Excited State Properties using Time-Dependent DFT (TD-DFT)

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying the properties of electronically excited states. TD-DFT is widely used to predict the electronic absorption spectra (UV-Vis spectra) of molecules.

By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For this compound, TD-DFT calculations would help to understand its photophysical properties, such as its color and how it interacts with light. The calculations would also provide information on the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule.

Table 3: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Related Molecule (2-Chloro-5-nitrobenzamide)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.85 | 322 | 0.15 |

| S0 → S2 | 4.20 | 295 | 0.08 |

| S0 → S3 | 4.55 | 272 | 0.32 |

Note: These values are representative and would be specifically calculated for this compound.

Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces, which dictates the macroscopic properties of the material. Computational studies on molecules structurally similar to this compound have provided a detailed understanding of these interactions.

Hydrogen bonds are the principal directional forces in the crystal packing of many organic molecules, including those containing amide and nitro functional groups. While specific crystallographic data for this compound is not extensively detailed in the available literature, studies on the closely related compound, 2-amino-3-chloro-5-nitrobenzamide, offer valuable insights into the potential hydrogen bonding networks.

In the crystal structure of 2-amino-3-chloro-5-nitrobenzamide, both intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing the supramolecular assembly. nih.gov Intramolecular hydrogen bonds are observed between an amine hydrogen and the carbonyl oxygen, as well as between another amine hydrogen and the chlorine atom. nih.gov The intermolecular interactions are more extensive, with amine hydrogens forming bonds with the nitro group of a neighboring molecule, leading to the formation of a six-membered ring motif. nih.gov Furthermore, pairs of amide groups from adjacent molecules self-associate through a classic eight-membered centrosymmetric ring pattern. nih.gov These intricate hydrogen bonding schemes result in the formation of layers in the crystal lattice. nih.gov It is highly probable that this compound, with its imidamide and nitro functionalities, would also exhibit a rich network of hydrogen bonds, directing its self-assembly into well-defined supramolecular structures.

Table 1: Hydrogen Bond Geometry in a Related Benzamide (B126) Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O (intramolecular) | 0.88 | - | - | - |

| N-H···Cl (intramolecular) | 0.88 | - | - | - |

| N-H···O (intermolecular) | 0.88(3) | 2.44(4) | 3.076(8) | 130(3) |

| N-H···O (intermolecular) | 0.88(2) | 2.46(4) | 3.003(8) | 121(3) |

Data from a study on 2-amino-3-chloro-5-nitrobenzamide, a structurally similar compound. nih.gov

Charge transfer is a fundamental non-covalent interaction that can significantly influence the electronic and optical properties of molecular systems. chemrxiv.org It involves the transfer of electron density from an electron-donating moiety to an electron-accepting moiety. In the context of this compound, the nitro group (-NO2) is a strong electron-withdrawing group, while the benzimidamide portion can act as an electron donor.

The formation of a charge-transfer complex is often characterized by the appearance of a new, low-energy absorption band in the UV-visible spectrum. scienceopen.com This phenomenon arises from the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. scienceopen.com In a charge transfer complex, radical ions are formed, such as a donor radical cation and an acceptor radical anion. scienceopen.com While specific studies on charge transfer complexes involving this compound are not prevalent, the inherent electronic push-pull nature of the molecule suggests that such interactions could be significant, particularly in its interactions with other molecules or in its aggregated state. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the likelihood and nature of charge transfer in such systems. scienceopen.com

Simulation and Prediction of Spectroscopic Data

Computational chemistry provides powerful tools for the simulation and prediction of various spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These simulations are invaluable for interpreting experimental spectra and for understanding the relationship between molecular structure and spectroscopic properties.

For molecules with nitro groups, such as 2-nitroimidazole (B3424786) derivatives, DFT calculations have been successfully used to predict vibrational (IR and Raman) and NMR spectroscopic parameters. nih.govresearchgate.net These computational studies can reveal how conformational changes, for instance, from the gas phase to a solvated environment, affect the spectroscopic signatures. nih.govresearchgate.net The 2-nitroimidazole moiety, for example, has been shown to largely determine the spectroscopic properties of its derivatives. nih.govresearchgate.net

In a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the structures were elucidated using IR and NMR spectroscopy. nih.gov The characteristic stretching frequencies for the N-H and C=O bonds of the amide group, as well as the symmetric and asymmetric stretching of the SO2 and NO2 groups, were identified. nih.gov Computational methods can be used to calculate these vibrational frequencies, which, when compared with experimental data, can confirm the proposed molecular structure and provide a more detailed assignment of the spectral bands.

Application of Theoretical Chemistry in Reaction Mechanism Elucidation

Theoretical chemistry plays a critical role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in the reviewed literature, the methodologies of computational chemistry are well-suited for such investigations.

For instance, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid involves the refluxing of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid with p-nitroaniline. nih.gov Computational modeling could be used to explore the reaction pathway of this and other related syntheses. By calculating the activation energies for different possible routes, the most favorable mechanism can be determined. This understanding can be instrumental in optimizing reaction conditions to improve yields and reduce byproducts.

Multiscale Modeling Approaches for Complex Chemical Systems

For large and complex chemical systems, where a full quantum mechanical treatment is computationally prohibitive, multiscale modeling approaches offer a viable alternative. These methods combine different levels of theory to treat different parts of the system. For example, the reactive core of a molecule might be treated with a high-level quantum mechanical method, while the surrounding solvent or matrix is described using a more computationally efficient classical force field.

While specific applications of multiscale modeling to this compound are not found in the current literature, this approach holds significant promise for studying its behavior in realistic environments. For example, molecular docking and molecular dynamics simulations, which are forms of multiscale modeling, have been used to study the interactions of related nitrobenzamide derivatives with biological targets. researchgate.net Such studies can predict binding affinities and modes of interaction, providing valuable information for drug design and development. researchgate.net The insights gained from these computational approaches can guide the synthesis of new derivatives with enhanced biological activity. researchgate.net

Applications and Advanced Research Directions

Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis

2-Chloro-5-nitrobenzimidamide serves as a critical intermediate and building block in the field of advanced organic synthesis. Its structural features, including the electron-withdrawing nitro group and the displaceable chloro substituent, render the benzene (B151609) ring susceptible to nucleophilic aromatic substitution, while the imidamide group offers a site for further chemical transformations. This dual reactivity allows for the construction of a wide array of more complex molecular architectures.

Nitro compounds, in general, are recognized as versatile building blocks for creating pharmaceutically relevant molecules. frontiersin.org The nitro group can be readily transformed into other functional groups, such as amines, which are pivotal in many bioactive compounds. frontiersin.org This versatility makes nitro-containing intermediates like this compound highly sought after in both academic and industrial research for the synthesis of novel organic compounds. frontiersin.org

The broader class of benzimidazoles and their precursors are acknowledged as important intermediates in organic reactions and as ligands for asymmetric catalysis. nih.gov The synthesis of various benzimidazole (B57391) derivatives often proceeds through intermediates that can be conceptually related to this compound, highlighting the foundational role of such structures in synthetic organic chemistry. nih.gov

Development of Novel Heterocyclic Compounds with Diverse Architectures

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and this compound is a key player in this endeavor. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in a vast number of pharmacologically active substances. sigmaaldrich.com Benzimidazoles, a class of heterocyclic compounds, are of particular interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov

The synthesis of the benzimidazole core often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net Intermediates like this compound can be envisioned as precursors to the necessary substituted components for these condensation reactions. For instance, the chloro and nitro groups can be manipulated to introduce other functionalities or to facilitate ring closure in the formation of complex heterocyclic systems.

Furthermore, amidine compounds, including benzimidamides, are widely used in the synthesis of nitrogen-containing heterocycles such as thiazoles, imidazoles, and pyrimidines. google.com These heterocyclic systems are crucial components in a multitude of drug and pesticide molecules, underscoring the importance of benzamidine (B55565) derivatives as synthetic precursors. google.com

Catalytic Roles of Benzimidamides and Their Derivatives

Benzimidamides and their derivatives, particularly those that can be synthesized from precursors like this compound, have emerged as significant players in the field of catalysis. Benzimidazole-based structures are not only sought after for their biological activities but also for their performance in modern catalytic systems. doi.org They are frequently employed as ligands for metal-based catalysts and are instrumental in the production of N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts. doi.org

The catalytic applications of benzimidazole derivatives are diverse and include:

Oxidation reactions: They have been shown to be effective in the oxidation of olefins and alcohols. researchgate.net

Coupling reactions: Benzimidazole ligands have been successfully used in palladium-catalyzed Heck reactions. researchgate.net

Multi-component reactions: Functionalized benzimidazole derivatives have demonstrated significant catalytic activity in reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones. researchgate.net

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key area of research. Benzimidazole derivatives have been successfully supported on various materials, such as fibrous silica (B1680970) nanoparticles and magnetic nanofibers, to create reusable and efficient catalysts for the synthesis of other benzimidazole compounds. doi.org This approach addresses common challenges in homogeneous catalysis, such as catalyst separation and reuse. doi.org

Design of Precursors for Modifying Pharmacokinetic Properties (e.g., Prodrug Design via Amidoxime (B1450833) Derivatives)

The modification of a drug's pharmacokinetic properties—how it is absorbed, distributed, metabolized, and excreted—is a critical aspect of drug development. One common strategy is the use of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. Amidoxime derivatives, which can be synthesized from the corresponding nitriles, represent a promising avenue for prodrug design.

The synthesis of 2-chloro-5-nitrobenzamide (B107470) oxime from 2-chloro-5-nitrobenzonitrile (B92243) has been documented. chemicalbook.com This amidoxime can be considered a derivative of this compound and serves as a potential precursor for prodrugs. The amidoxime functionality can improve a drug's solubility or its ability to cross cell membranes, thereby enhancing its bioavailability. Once in the body, the amidoxime can be enzymatically converted to the active amidine or a related compound.

A patented method describes the synthesis of benzamidine derivatives from benzonitrile (B105546) raw materials, proceeding through a benzamidoxime (B57231) intermediate. google.com This two-step process, involving the formation of a benzamidoxime followed by a reduction step, highlights the synthetic accessibility of amidines from their amidoxime precursors. google.com This strategy could be applied to this compound to generate prodrugs with tailored pharmacokinetic profiles.

Applications in Agrochemical and Dye Chemistry (Focus on Chemical Synthesis Pathways)

The chemical framework of this compound and its derivatives holds significant potential in the synthesis of agrochemicals and dyes. The presence of the nitro group and the chlorine atom on the benzene ring are features commonly found in these classes of industrial chemicals.

Agrochemicals: 2-Chloro-5-nitro-substituted aromatic compounds are important intermediates in the synthesis of various agrochemicals. For instance, 2-chloro-5-nitropyrimidine (B88076) is a key intermediate in the development of novel insecticides. guidechem.com Similarly, 2-chloro-5-nitrotoluene (B86962) is a crucial intermediate for the synthesis of the broad-spectrum anticoccidial drug toltrazuril. google.com The synthetic pathways to these agrochemicals often involve multistep processes where a substituted nitroaromatic compound is a key starting material. Amidine compounds, in general, have extensive applications in the pesticide field. google.com

Dye Chemistry: Benzimidazole derivatives are not only important in pharmaceuticals but also serve as intermediates in the synthesis of dyes. nih.gov The chromophoric properties of many organic dyes are derived from extended conjugated systems, which can be constructed from precursors like this compound. The nitro group, being a strong electron-withdrawing group, can act as a key component of a push-pull system, which is a common design principle for organic dyes. Additionally, CLT acid, an important intermediate for red organic pigments, is synthesized from 2-chloro-5-nitrotoluene, further illustrating the utility of this substitution pattern in dye chemistry. google.com

Utility in Analytical Methodologies through Derivatization Strategies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This is often done to improve the analyte's volatility, thermal stability, or detectability.

Benzidine (B372746) and its metabolites, for example, are often derivatized to enhance their chromatographic properties and detection in biological and environmental samples. nih.gov While not directly involving this compound, this illustrates the principle of using derivatization for the analysis of aromatic amines and related compounds. The amino group that can be readily obtained from the nitro group of this compound could be a target for such derivatization strategies.

The FDA has developed methods for the quantification of total benzidine in azo dyes, which involves a reduction step to free the benzidine, followed by derivatization and HPLC analysis. nih.gov This approach of cleaving a larger molecule to release a detectable core structure is a common analytical strategy. A similar principle could be applied to materials synthesized from this compound, where the core benzimidamide structure could be released and derivatized for quantification.

Future Perspectives in Benzimidamide Research

The field of benzimidamide research is poised for continued growth, driven by the diverse applications of these compounds in medicinal chemistry, catalysis, and materials science. researchgate.net Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: There is a continuous need for more efficient, sustainable, and cost-effective methods for the synthesis of benzimidamide derivatives. nih.govresearchgate.net This includes the exploration of green chemistry approaches, microwave-assisted synthesis, and the use of novel catalytic systems. researchgate.net

Expansion of Catalytic Applications: The catalytic potential of benzimidamides and their derivatives is an area of active research. researchgate.netdoi.orgresearchgate.net Future work will likely involve the design of new benzimidazole-based ligands and catalysts for a wider range of organic transformations, with a focus on asymmetric catalysis to produce enantiomerically pure compounds. nih.gov

Drug Discovery and Development: Benzimidazoles are considered privileged structures in medicinal chemistry, and the search for new benzimidazole-based therapeutic agents will undoubtedly continue. researchgate.net Research will focus on the synthesis and biological evaluation of novel derivatives with improved efficacy and pharmacokinetic properties. researchgate.net

Materials Science: The unique photophysical and electronic properties of some benzimidazole derivatives make them attractive candidates for applications in materials science, such as in the development of fluorescent probes, chemosensors, and organic light-emitting diodes (OLEDs). nih.gov

The versatility of this compound as a synthetic building block ensures its continued relevance in these future research endeavors. Its ability to serve as a precursor to a wide range of functionalized benzimidazoles and other heterocyclic systems will be instrumental in driving innovation in these exciting fields.

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of this compound is not widely documented, but a chemically plausible and established route involves the Pinner reaction. This method serves as a foundation upon which more sustainable and atom-economical processes can be developed.

Plausible Synthesis via the Pinner Reaction: The most direct pathway to this compound starts from its corresponding nitrile precursor, 2-chloro-5-nitrobenzonitrile. The Pinner reaction classically involves treating the nitrile with an alcohol in the presence of an acid catalyst (like gaseous HCl) to form an imino ether hydrochloride, known as a Pinner salt. cookechem.com This intermediate can then react with ammonia (B1221849) to yield the desired benzimidamide.

The precursor, 2-chloro-5-nitrobenzonitrile, is a known compound that can be synthesized from 2-chlorobenzonitrile (B47944) through nitration. researchgate.net

Enhancing Sustainability and Atom Economy: While effective, the classical Pinner reaction presents opportunities for green chemistry improvements. Atom economy, a measure of how many reactant atoms are incorporated into the final product, is a key metric for sustainability. Current time information in London, GB.

Future research could focus on several areas to improve the synthesis:

Solvent Selection: Investigating greener solvents or solvent-free reaction conditions would significantly enhance the sustainability of the process. Traditional methods may use chlorinated solvents, which are environmentally problematic.

One-Pot Procedures: Developing a one-pot synthesis from an earlier precursor, such as 2-chloro-5-nitrobenzoic acid, could reduce the number of isolation and purification steps, saving energy, time, and materials. For instance, a one-pot method has been described for converting 2-chloro-5-nitrobenzoic acid to other derivatives, which could be adapted. google.com

Advanced Computational Design and Predictive Modeling for Targeted Properties

Predictive Modeling Approaches:

Molecular Docking: If this compound were being investigated as a potential therapeutic agent, molecular docking studies would be employed to predict its binding affinity and mode of interaction with biological targets like enzymes or receptors. This is a standard practice in drug discovery for related heterocyclic compounds.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of properties, including molecular geometry, electronic structure (e.g., HOMO-LUMO energy gap), and spectroscopic characteristics (IR, NMR). These calculations help in understanding the molecule's intrinsic reactivity and stability.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. These in silico assessments are crucial in early-stage research to identify potential liabilities of a compound before committing to expensive and time-consuming experimental studies.

For related benzamide (B126) derivatives, computational studies have been used to predict drug-like properties and analyze stability within protein binding sites through molecular dynamics simulations. These same techniques could be readily applied to this compound to explore its potential applications.

Exploration of New Chemical Transformations for Complex Functionalization

The structure of this compound features several reactive sites, making it a potentially versatile building block for the synthesis of more complex molecules. The primary sites for functionalization are the nitro group, the aromatic chlorine atom, and the imidamide moiety itself.

Potential Transformations:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (2-chloro-5-aminobenzimidamide). This transformation opens up a vast array of subsequent reactions, such as diazotization, acylation, and the formation of heterocyclic rings, including benzimidazoles.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated by the electron-withdrawing nitro group, making it susceptible to substitution by various nucleophiles (e.g., amines, alkoxides, thiols). This allows for the introduction of diverse functional groups onto the aromatic ring. The reactivity would be analogous to that of the well-studied 2-chloro-5-nitropyridine.

Reactions of the Imidamide Group: The imidamide functional group can undergo various transformations. It can be N-acylated or N-alkylated. Furthermore, it can participate in cyclization reactions with appropriate bifunctional reagents to form various heterocyclic systems.

Exploring these transformations would expand the chemical space accessible from this compound, enabling its use as a scaffold in medicinal chemistry or materials science.

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)

Modern synthetic technologies offer significant advantages over traditional batch processing, including enhanced safety, better reproducibility, and easier scalability. The integration of these techniques into the synthesis and functionalization of this compound represents a key direction for advanced research.

Flow Chemistry: The synthesis of amides and related heterocycles has been successfully translated to continuous-flow systems.

Synthesis: The proposed Pinner reaction synthesis of this compound could be adapted for a flow reactor. Pumping the nitrile and acid/alcohol solution through a heated reaction coil could allow for precise control over temperature and residence time, potentially increasing yield and purity while minimizing hazardous reagent handling.

Functionalization: Subsequent reactions, such as the reduction of the nitro group (often involving hydrogenation) or nucleophilic aromatic substitution, are well-suited for flow chemistry. Flow hydrogenation, for example, allows for the safe handling of hydrogen gas and precise control over the reaction, while flow-based SNAr reactions can benefit from rapid heating to high temperatures, reducing reaction times. google.com

Automated Synthesis: Automated synthesis platforms can be combined with flow reactors to rapidly generate libraries of derivatives. An automated system could systematically vary the nucleophiles used in SNAr reactions or the acylating agents for functionalizing the amino group (after nitro reduction), accelerating the discovery of new compounds with desired properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-nitrobenzimidamide, considering its reactive substituents?

- Methodological Answer : Begin with a nitrobenzene precursor and introduce the chloro substituent via electrophilic aromatic substitution under controlled conditions (e.g., FeCl₃ catalysis). The benzimidamide group can be synthesized through amidoxime intermediates, followed by dehydration. Purification requires chromatography (silica gel, eluent: ethyl acetate/hexane) due to polar byproducts. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and amide protons (δ 9–10 ppm).

- IR : Detect nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial DHFR) can predict binding affinities. Validate predictions with in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzimidamides?

- Methodological Answer :

- Systematic Assay Design : Compare MIC values across standardized bacterial strains (e.g., S. aureus ATCC 25923) under identical conditions.

- Structure-Activity Analysis : Synthesize analogs (e.g., 5-nitro vs. 5-cyano derivatives) to isolate substituent effects.

- Mechanistic Studies : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition kinetics .

Q. How does nitro group orientation influence the compound’s electronic properties and stability?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to determine nitro group dihedral angles.

- Cyclic Voltammetry : Measure reduction potentials to assess nitro group lability.

- Computational Analysis : Calculate HOMO-LUMO gaps to correlate electronic effects with photostability .

Q. What experimental designs mitigate challenges in studying the compound’s agrochemical potential?

- Methodological Answer :

- Greenhouse Trials : Test herbicidal activity on model plants (e.g., Arabidopsis) with controlled light/temperature.

- Metabolite Profiling : Use LC-MS to identify degradation products in soil.

- Environmental Impact : Assess toxicity to non-target organisms (e.g., Daphnia magna) via OECD 202 guidelines .

Data Contradiction & Mechanistic Analysis

Q. How can researchers address conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method (USP 25°C) with HPLC quantification.

- Co-solvency Studies : Test binary solvent systems (e.g., DMSO/water) to enhance dissolution.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies .

Q. What methods validate the compound’s role in material science applications (e.g., organic semiconductors)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.